molecular formula C14H21NO3 B2354039 2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine CAS No. 1458373-35-7

2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine

Cat. No.: B2354039
CAS No.: 1458373-35-7
M. Wt: 251.326
InChI Key: VMUSJSNRIRZXDE-UHFFFAOYSA-N
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Description

2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine is an organic compound with the molecular formula C14H21NO3 It is characterized by the presence of a phenyl ring substituted with but-3-en-2-yloxy and dimethoxy groups, along with an ethanamine side chain

Scientific Research Applications

2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Safety and Hazards

The compound “2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine” is associated with several hazard statements including H302, H315, H318, and H335 . These codes correspond to specific hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively . The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms, which represent corrosive and harmful substances, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxyphenol and 3-buten-2-ol.

    Etherification: The 3,5-dimethoxyphenol undergoes etherification with 3-buten-2-ol in the presence of a strong acid catalyst, such as sulfuric acid, to form 4-but-3-en-2-yloxy-3,5-dimethoxyphenol.

    Amination: The resulting product is then subjected to a Mannich reaction with formaldehyde and ethylamine to introduce the ethanamine side chain, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the butenyl group to a single bond.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Alkylated amines

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxy-3,5-dimethoxyphenyl)ethanamine: Similar structure but with a methoxy group instead of the butenyl group.

    2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanol: Similar structure but with an ethanol group instead of the ethanamine group.

Uniqueness

2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine is unique due to the presence of the butenyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and applications that may not be achievable with similar compounds.

Properties

IUPAC Name

2-(4-but-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-5-10(2)18-14-12(16-3)8-11(6-7-15)9-13(14)17-4/h5,8-10H,1,6-7,15H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUSJSNRIRZXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)OC1=C(C=C(C=C1OC)CCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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